

Technical Guide: Biological Role & Quantification of 27-Carboxy-7-keto Cholesterol

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Compound of Interest

Compound Name: 27-Carboxy-7-keto Cholesterol-d4

Cat. No.: B13851529

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Analyte Focus: 27-Carboxy-7-keto Cholesterol (Endogenous Metabolite) Analytical Standard: 27-Carboxy-7-keto Cholesterol-d4 (Internal Standard)

Part 1: Biological Significance & Mechanistic Role

The Core Biological Identity

27-Carboxy-7-keto Cholesterol (systematically known as 3β -hydroxy-7-oxo-5-cholestenoic acid) is a critical downstream metabolite in the detoxification of cytotoxic oxysterols. It represents the intersection of two distinct biological processes:

- **Oxidative Stress (Pathological):** The non-enzymatic auto-oxidation of cholesterol by Reactive Oxygen Species (ROS) to form 7-ketocholesterol (7-KC).
- **Enzymatic Clearance (Physiological):** The hydroxylation and subsequent oxidation of 7-KC by the mitochondrial enzyme CYP27A1 (Sterol 27-hydroxylase).[1]

Unlike primary bile acids, which are synthesized from cholesterol to facilitate digestion, 27-Carboxy-7-keto Cholesterol is primarily a rescue metabolite. Its formation converts 7-KC—a

highly lipotoxic molecule capable of inducing apoptosis in macrophages and retinal cells—into a water-soluble acid that can be excreted via the bile or urine.

Key Physiological Pathways

A. The Detoxification Pathway (Atherosclerosis & Retina)

In tissues with high oxidative stress (e.g., atherosclerotic plaques or the retinal pigment epithelium), 7-KC accumulates. 7-KC disrupts membrane fluidity and induces cell death.

- Mechanism: CYP27A1 hydroxylates 7-KC at the C27 position to form 27-hydroxy-7-ketocholesterol, which is further oxidized (likely by ADH/ALDH enzymes or continued CYP27A1 activity) to the carboxylic acid form: 27-Carboxy-7-keto Cholesterol.
- Outcome: This carboxylation introduces a negative charge, drastically increasing hydrophilicity and allowing the molecule to be transported out of the cell and excreted, preventing local toxicity.

B. Niemann-Pick Type C (NPC) Biomarker

In Niemann-Pick Type C disease, transport of cholesterol from lysosomes is blocked (NPC1/NPC2 mutation).[2] This leads to a massive accumulation of unesterified cholesterol and subsequent non-enzymatic oxidation.

- Relevance: 27-Carboxy-7-keto Cholesterol (and its downstream C24 metabolites) are significantly elevated in the plasma and urine of NPC patients. It serves as a sensitive, non-invasive biomarker for the disease, often correlating better with disease severity than unoxidized cholesterol.

The Role of the "d4" Variant

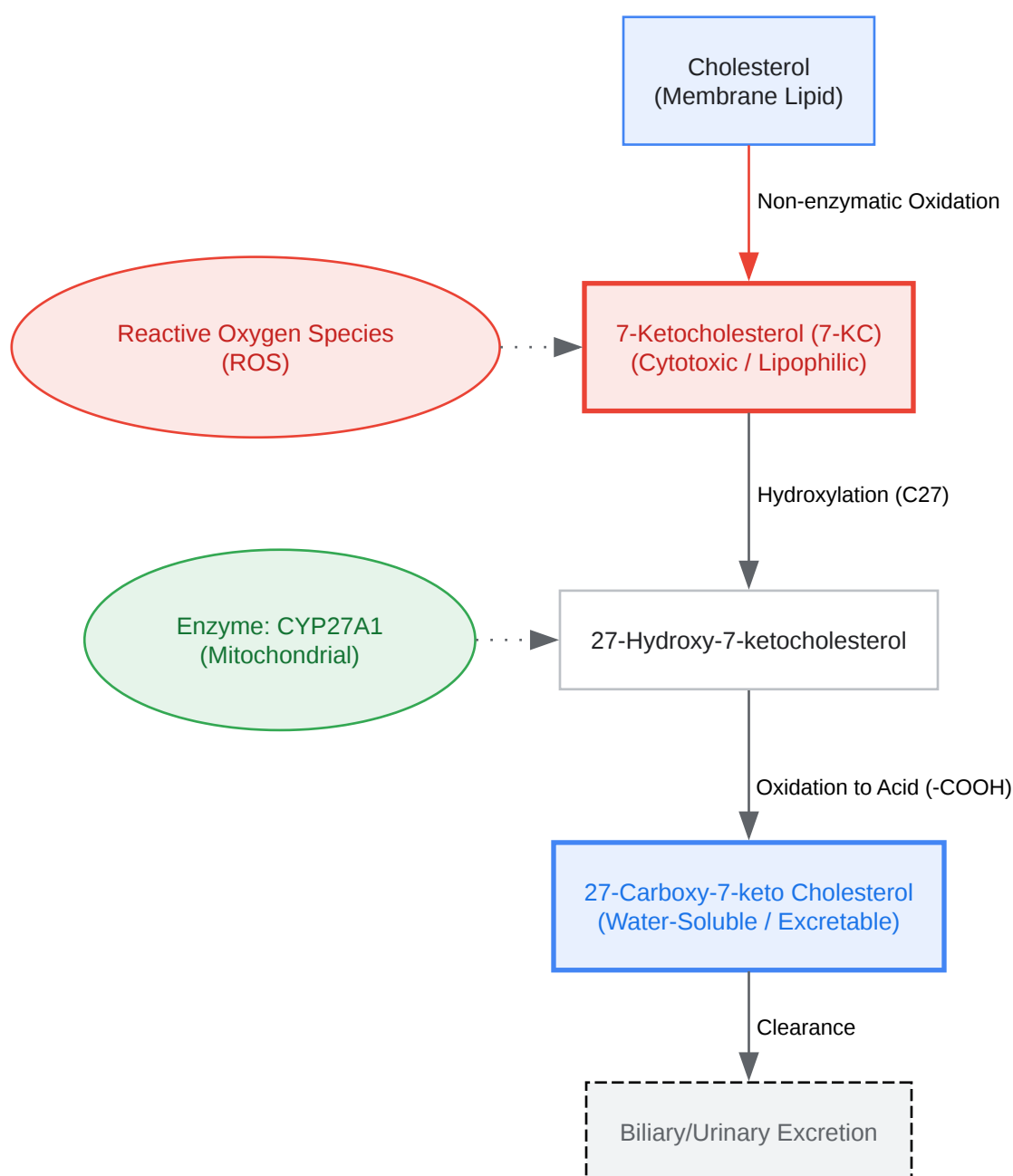
27-Carboxy-7-keto Cholesterol-d4 has no endogenous biological role. It is a synthetic reagent used exclusively as an Internal Standard (IS) in analytical chemistry.

- Isotope Dilution Mass Spectrometry (IDMS): By spiking a known concentration of the d4-variant into a biological sample before extraction, researchers can correct for:
 - Extraction Losses: If 50% of the endogenous analyte is lost during extraction, 50% of the d4-standard will also be lost. The ratio remains constant.

- Matrix Effects: In LC-MS/MS, co-eluting compounds can suppress ionization. The d4-standard co-elutes with the target but is distinct by mass (+4 Da), experiencing the exact same suppression.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the conversion of Cholesterol to 27-Carboxy-7-keto Cholesterol, highlighting the transition from a structural lipid to a toxic oxysterol, and finally to an excretable acid.



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Caption: Detoxification pathway of 7-ketocholesterol via CYP27A1-mediated carboxylation.

Part 3: Experimental Protocols (Quantification)

To study the biological role of this metabolite, precise quantification is required. The following protocol utilizes **27-Carboxy-7-keto Cholesterol-d4** as the internal standard.

Reagents & Preparation

- Target Analyte: 27-Carboxy-7-keto Cholesterol.[3][4]
- Internal Standard (IS): **27-Carboxy-7-keto Cholesterol-d4** (1 μ M in Methanol).
- Matrix: Plasma, Urine, or Tissue Homogenate.
- Derivatization (Optional but Recommended): Picolinic acid or Girard P reagent can be used to enhance ionization of the steroid backbone, though direct negative mode ESI is often sufficient for the carboxylated form.

Sample Preparation (Solid Phase Extraction - SPE)

- Rationale: Acidic lipids require separation from neutral sterols (cholesterol) to prevent column overloading.
- Spiking: Aliquot 100 μ L of plasma. Add 10 μ L of IS (d4-standard). Vortex for 30s. Crucial: Spiking must occur before any other step to validate recovery.
- Precipitation: Add 300 μ L Acetonitrile (with 1% Formic Acid) to precipitate proteins. Centrifuge at 12,000 x g for 10 min.
- Loading: Dilute supernatant with water (1:3) and load onto a conditioned Oasis HLB or C18 SPE cartridge.
- Wash: Wash with 5% Methanol in water (removes salts). Wash with 30% Methanol (removes highly polar interferences).
- Elution: Elute the carboxylated oxysterol with 100% Methanol or Acetonitrile.

- Reconstitution: Evaporate to dryness under nitrogen. Reconstitute in 100 μ L Mobile Phase (50:50 MeOH:H₂O).

LC-MS/MS Methodology

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
- Ionization: Electrospray Ionization (ESI), Negative Mode (due to -COOH group).
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).

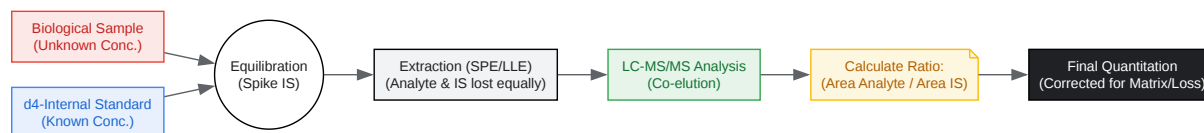
Table 1: Mass Spectrometry Transitions (Negative Mode)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
27-Carboxy-7-keto Cholesterol	429.3 [M-H] ⁻	371.3	40	25	Quantifier
27-Carboxy-7-keto Cholesterol	429.3 [M-H] ⁻	109.1	40	35	Qualifier
27-Carboxy-7-keto Cholesterol-d ₄	433.3 [M-H] ⁻	375.3	40	25	Internal Standard

Note: The d₄ standard shifts both precursor and product ions by +4 Da, assuming the label is retained in the fragment.

Part 4: Analytical Workflow Visualization

This diagram details the logic flow of using the d₄-standard to ensure data integrity.



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Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for precision quantitation.

References

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